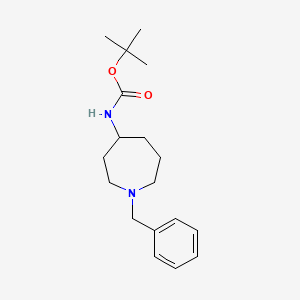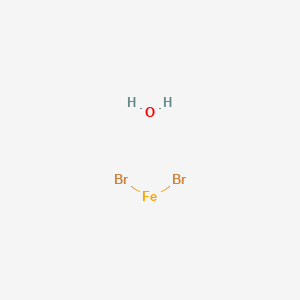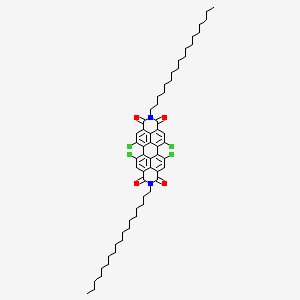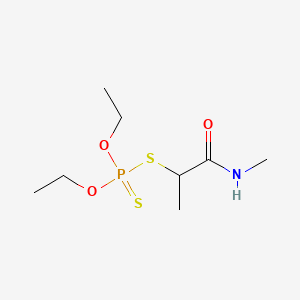
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is a chemical compound with the molecular formula C8H18NO3PS2. It is known for its unique structure, which includes a phosphinothioyl group and a sulfanyl group attached to a propanamide backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide typically involves the reaction of diethoxyphosphinothioyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphinothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioyl derivatives.
Aplicaciones Científicas De Investigación
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include inhibition of signal transduction and modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-diethoxyphosphinothioylsulfanyl-N-ethyl-propanamide
- 2-diethoxyphosphinothioylsulfanyl-N-methyl-butyramide
- 2-diethoxyphosphinothioylsulfanyl-N-methyl-acetamide
Uniqueness
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
37744-88-0 |
|---|---|
Fórmula molecular |
C8H18NO3PS2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-diethoxyphosphinothioylsulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO3PS2/c1-5-11-13(14,12-6-2)15-7(3)8(10)9-4/h7H,5-6H2,1-4H3,(H,9,10) |
Clave InChI |
ZUNHMWFXBRZSGL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SC(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


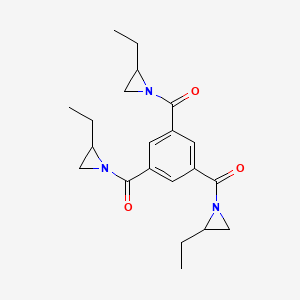
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
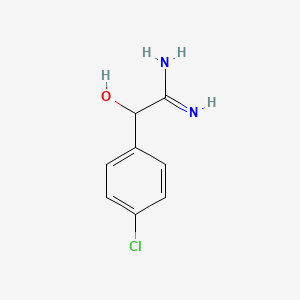
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
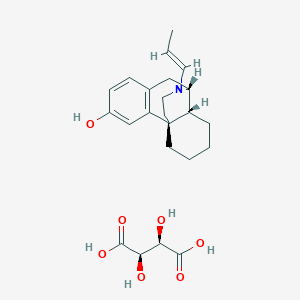

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

